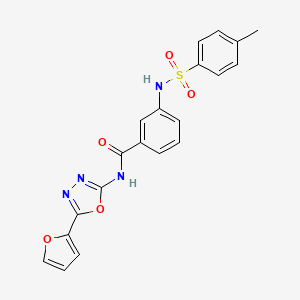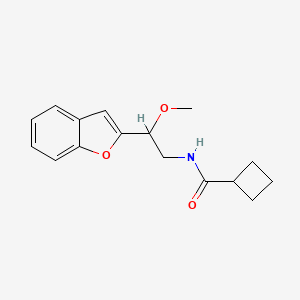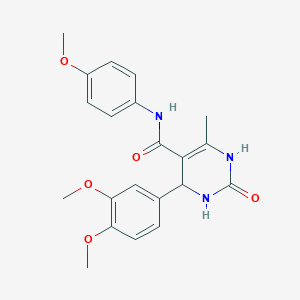![molecular formula C16H20N2O3S B2567012 (E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-12-6](/img/structure/B2567012.png)
(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the methods and conditions under which the compound can be synthesized .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, or computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo, the conditions for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, etc .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Thiazole derivatives, such as those synthesized in various studies, have shown significant antimicrobial activity. The synthesis of imino-4-methoxyphenol thiazole derived Schiff bases, for instance, has been explored for their antibacterial and antifungal activities (H. M. Vinusha, K. Shivaprasad, S. Chandan, & M. Begum, 2015). This suggests that similar structures, including the specified compound, may also possess antimicrobial properties worthy of exploration.
Photoisomerization and Structural Elucidation
Research on the photoisomerization of ethyl 2-(3-Acylselenoureido)thiophene-3-carboxylates and their benzo analogues reveals the complex behavior of these molecules under light irradiation, providing a foundation for the study of the specified compound's photochemical properties (P. Pazdera, Jiří Šibor, R. Marek, M. Kutý, & J. Marek, 1997).
Anticancer Activity
Newer thiazolo[4,5-d]pyrimidines have been synthesized and evaluated for their antimicrobial activities, with some compounds displaying significant inhibitory effects against certain bacteria and yeasts (A. Balkan, Hüsne Urgun, & M. Özalp, 2001). This research avenue could be pertinent for the specified compound, especially in understanding its potential biological interactions.
Spectroscopic and SC-XRD Characterizations
The detailed spectroscopic and single crystal X-ray diffraction (SC-XRD) characterizations of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives have been conducted to understand their structural and electronic properties (Muhammad Haroon et al., 2019). Such studies are crucial for the development of new compounds with potential applications in materials science and pharmacology.
Synthetic Studies and Isomerization
Synthetic routes to thiazoline peptides, including isomerization reactions of amino acid components, have been investigated to understand the formation and transformation of these molecules (Y. Hirotsu, T. Shiba, & T. Kaneko, 1970). This research could inform synthetic strategies for the specified compound, exploring its potential as a building block in peptide synthesis.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylimino)-3-methyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-6-21-13(19)10-7-8-11-12(9-10)22-15(18(11)5)17-14(20)16(2,3)4/h7-9H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVSJRCYUJFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-3-((4-nitrophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2566930.png)
![N-{4-[(4-methylpiperazinyl)sulfonyl]phenyl}[4-(pyrrolidinylsulfonyl)phenyl]car boxamide](/img/structure/B2566931.png)


![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2566940.png)
![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-(4-ethylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2566941.png)
![5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2566942.png)
![(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid](/img/structure/B2566943.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2566947.png)

![N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide](/img/structure/B2566949.png)
![N-Methyl-N-[2-oxo-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-3-yl)amino]ethyl]prop-2-enamide](/img/structure/B2566951.png)
![4-methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2566952.png)